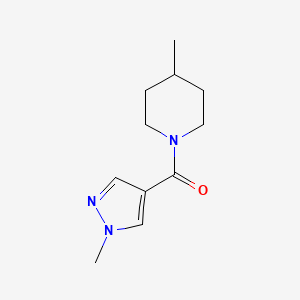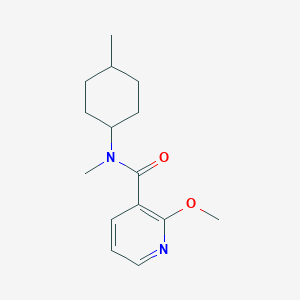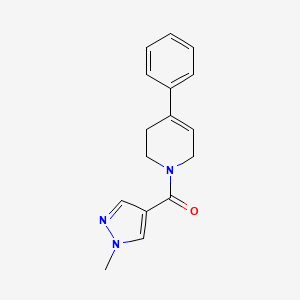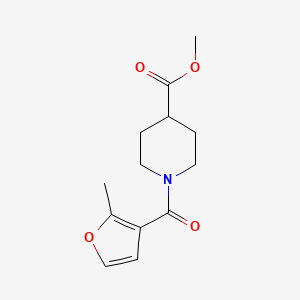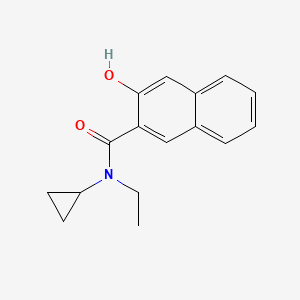
N-cyclopropyl-N-ethylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N-ethylpyridine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that is currently being researched as a potential anticancer drug. It was first discovered in 2005 by scientists at the University of Queensland in Australia and has since been studied extensively for its ability to target cancer cells.
Wirkmechanismus
N-cyclopropyl-N-ethylpyridine-3-carboxamide works by binding to a specific site on RNA polymerase I, which prevents it from carrying out its normal function of synthesizing ribosomal RNA. This leads to a decrease in the production of ribosomes, which are essential for protein synthesis and cell growth. Cancer cells, which require high levels of ribosomal RNA, are particularly vulnerable to this inhibition and undergo cell death.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopropyl-N-ethylpyridine-3-carboxamide has potent anticancer activity in a variety of cancer cell lines and animal models. The drug has been shown to induce cell death in cancer cells that have mutations in the p53 tumor suppressor gene, which is commonly found in many types of cancer. N-cyclopropyl-N-ethylpyridine-3-carboxamide has also been shown to have a low toxicity profile in normal cells, which suggests that it may have fewer side effects than traditional chemotherapy drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopropyl-N-ethylpyridine-3-carboxamide in lab experiments is its specificity for cancer cells with p53 mutations. This allows researchers to selectively target cancer cells while sparing normal cells, which can reduce the toxicity of the drug. However, one limitation of using N-cyclopropyl-N-ethylpyridine-3-carboxamide is its complex synthesis method, which requires expertise in organic chemistry. This can make it difficult to produce large quantities of the drug for use in experiments.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-N-ethylpyridine-3-carboxamide. One area of interest is the development of combination therapies that can enhance the anticancer activity of N-cyclopropyl-N-ethylpyridine-3-carboxamide. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to the drug. Additionally, there is ongoing research on the safety and efficacy of N-cyclopropyl-N-ethylpyridine-3-carboxamide in clinical trials, which will help to determine its potential as a cancer treatment.
Synthesemethoden
The synthesis of N-cyclopropyl-N-ethylpyridine-3-carboxamide involves several steps, starting with the reaction of 3-cyanopyridine with cyclopropylmethylamine to form a key intermediate. This intermediate is then reacted with ethyl chloroformate to form the final product, N-cyclopropyl-N-ethylpyridine-3-carboxamide. The synthesis of N-cyclopropyl-N-ethylpyridine-3-carboxamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-N-ethylpyridine-3-carboxamide is being studied for its potential as an anticancer drug, specifically for its ability to target cancer cells that have mutations in the p53 tumor suppressor gene. The drug works by inhibiting RNA polymerase I, which is responsible for the synthesis of ribosomal RNA. Cancer cells require high levels of ribosomal RNA to support their rapid growth and division, and N-cyclopropyl-N-ethylpyridine-3-carboxamide has been shown to selectively target these cells while sparing normal cells.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-ethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-13(10-5-6-10)11(14)9-4-3-7-12-8-9/h3-4,7-8,10H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTNADVOJCJMKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-ethylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


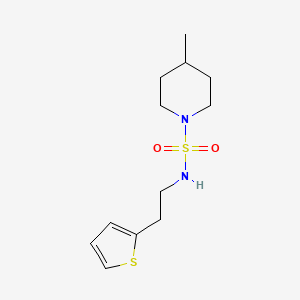




![3,6-Dimethyl-1-pyridin-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B7501871.png)
